NS 1643 is an activator of the human ether-a-go-go related gene (ERG1, KCNH2, hERG) KV11.1 channel (EC50 = 10.5 μM). It also activates the KV11.2 (ERG2, KCNH6) channel, but evokes a distinctly different response from that of KV11.1.3 NS 1643 is commonly used in cells or isolated tissues. NS-1643 is a Human ether-a-go-go related gene (hERG) KV11.1 channel activator (EC50 = 10.5 μM). NS1643 increased both steady-state and tail current at all voltages tested. The EC value for HERG channel activation was 10.5 microM. HERG channel activation by small molecules such as NS1643 increases the repolarization reserve and presents an interesting new antiarrhythmic approach.
Relevance: E-4031 serves as a pharmacological contrast to NS1643. While NS1643 activates hERG channels, E-4031 blocks them. This opposing activity was utilized in a study on guinea pig cardiomyocytes to demonstrate that the action potential shortening effects observed with NS1643 were specifically due to hERG channel activation. This was confirmed as application of E-4031 reversed the NS1643-induced effects. []
Dofetilide
Relevance: Similar to E-4031, dofetilide provides a contrasting pharmacological profile to NS1643 by acting as an hERG channel blocker. Research has demonstrated that NS1643 can reverse QT interval prolongation and suppress ventricular tachyarrhythmias induced by dofetilide in rabbit models. [] This finding highlights the potential therapeutic benefit of NS1643 in treating acquired long QT syndrome caused by hERG blocking drugs like dofetilide.
Relevance: RPR260243 and NS1643 share a common target, the hERG channel, but exhibit different mechanisms of action and potentially distinct binding sites. [, ] This distinction is notable as it highlights the possibility of developing hERG activators with diverse pharmacological profiles, potentially leading to improved therapeutic options.
Relevance: Like RPR260243, PD-118057 activates hERG channels but exhibits a different binding site compared to NS1643. [] This difference emphasizes the existence of multiple binding pockets within the hERG channel that can modulate channel activity, offering potential avenues for developing drugs with specific pharmacological properties.
Relevance: PD307243, along with NS1643, were used in a study to investigate the binding sites and mechanisms of action of different hERG activators. [, ] The study revealed distinct binding sites for the two compounds, highlighting the complexity of hERG channel pharmacology and the potential for developing activators with specific binding profiles.
4-Aminopyridine (4-AP)
Relevance: 4-AP exhibits differential effects on Kv11.1 and Kv12.1 channels, acting as an inhibitor of Kv11.1 (which is closely related to hERG) but activating Kv12.1. Conversely, NS1643 activates Kv11.1 but inhibits Kv12.1. [] This opposing pharmacological profile makes 4-AP a valuable tool for distinguishing between these closely related potassium channels in research settings.
Additional Related Compounds
Cisapride: A gastroprokinetic agent and serotonin 5-HT4 receptor agonist that also blocks erg channels. []
Haloperidol: An antipsychotic medication known to block erg channels. []
Nifedipine: A calcium channel blocker used to treat hypertension and angina pectoris. []
Thapsigargin: A non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). []
Veratrine: A mixture of alkaloids that causes persistent activation of voltage-gated sodium channels. []
BAYK8644: A calcium channel agonist. []
Isoproterenol: A non-selective β-adrenergic agonist. [, ]
Pinacidil: A potassium channel opener that activates ATP-sensitive potassium channels (KATP channels). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Noxytiolin is a member of thioureas. Local antibacterial that probably acts by releasing formaldehyde in aqueous solutions. It is used for THERAPEUTIC IRRIGATION of infected body cavities - bladder, peritoneum, etc. and as a spray for burns.
NP-252 is a calcium channel antagonist potentially for the treatment of angina pectoris and congestive heart failure. The vasoinhibitory effects of NP-252 were significantly stronger than those of nifedipine in canine cerebral artery. NP-252 (10(-7) and 10(-6) M) dose-dependently attenuated nifedipine-resistant Ca(++)-contraction in the presence of STA2 in both canine cerebral and coronary arteries. The inhibitory effect of combined treatment with NP-252 (10(-6) M) and nitroglycerin (10(-6) M) on nifedipine-resistant Ca(++)-contraction in the cerebral artery was additive. In aorta, only NP-252 reduced total La3+ resistant 45Ca binding. However, the increases in bound 45Ca at La3+ resistant sites and 45Ca unidirectional influx due to KCl were inhibited by both NP-252 and nifedipine.
NP-1815-PX is a novel antagonist selective for P2X4R with high potency and selectivity compared with other P2XR subtypes. In in vivo assay for acute and chronic pain, intrathecal administration of NP-1815-PX produced an anti-allodynic effect in mice with traumatic nerve damage without affecting acute nociceptive pain and motor function